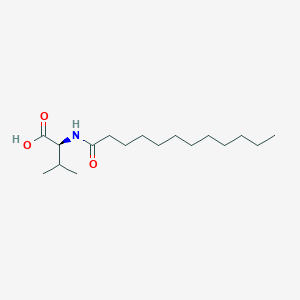

N-(1-Oxododecyl)-L-valine

説明

N-(1-Oxododecyl)-L-valine is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a long aliphatic chain attached to the amino acid valine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxododecyl)-L-valine typically involves the reaction of L-valine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

L-Valine+Dodecanoyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1-Oxododecyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products

Oxidation: Formation of dodecanoic acid or other oxidized derivatives.

Reduction: Formation of N-(1-hydroxydodecyl)-L-valine.

Substitution: Formation of N-substituted derivatives with different functional groups.

科学的研究の応用

N-(1-Oxododecyl)-L-valine has several applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of protein-lipid interactions and membrane dynamics.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

作用機序

The mechanism of action of N-(1-Oxododecyl)-L-valine is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes, altering their structure and dynamics. This property is exploited in various applications, including drug delivery and membrane studies.

類似化合物との比較

Similar Compounds

N-Lauroylsarcosine: Another surfactant with a similar structure but different amino acid backbone.

Sodium Lauroyl Sarcosinate: A sodium salt derivative with similar surfactant properties.

N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: A quaternary ammonium compound with similar applications in flotation processes.

Uniqueness

N-(1-Oxododecyl)-L-valine is unique due to its specific combination of a long aliphatic chain and the amino acid valine. This structure imparts distinct surfactant properties, making it suitable for specialized applications in chemistry, biology, and industry.

生物活性

N-(1-Oxododecyl)-L-valine is a derivative of the amino acid valine, notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . The structure comprises a dodecyl chain linked to the amino acid valine through an oxo group, which influences its solubility and interaction with biological membranes. This structural configuration is crucial for its biological activity, particularly in modulating receptor interactions and cellular responses.

1. Interaction with PPAR Receptors

Recent studies have highlighted the compound's interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. Research indicates that this compound exhibits weak proadipogenic properties, suggesting it may promote adipocyte differentiation through PPARγ activation, albeit less effectively than established agonists like rosiglitazone .

| Compound | PPARγ Activation | Adipocyte Differentiation |

|---|---|---|

| This compound | Weak | Moderate |

| Rosiglitazone | Strong | High |

2. Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively documented, related studies on similar amino acid derivatives indicate potential anticancer activity. For example, derivatives of valine have shown selective cytotoxicity against cancer cells while sparing normal cells .

Case Study 1: Adipogenesis Modulation

A study investigated the effects of this compound on 3T3-L1 adipocytes. The results demonstrated that while the compound could induce lipid accumulation, its efficacy was significantly lower compared to potent PPARγ agonists. This suggests that modifications to the dodecyl chain or the valine core may enhance its adipogenic effects .

Case Study 2: Anticancer Activity

In a comparative analysis of various valine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Although it did not exhibit the highest cytotoxicity, it showed promising selectivity indices, indicating potential as a lead compound for further development .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that derivatives of valine can possess varying degrees of toxicity depending on their structural modifications. Therefore, ongoing research into the toxicological effects is crucial for understanding the compound's therapeutic window.

特性

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXCNGQDLRDMP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932101 | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-28-3 | |

| Record name | L-Valine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。